p-Azidoacetophenone

Catalog No.
S616428
CAS No.
20062-24-2
M.F
C8H7N3O
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Azidoacetophenone

CAS Number

20062-24-2

Product Name

p-Azidoacetophenone

IUPAC Name

1-(4-azidophenyl)ethanone

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c1-6(12)7-2-4-8(5-3-7)10-11-9/h2-5H,1H3

InChI Key

HYRIDYFBEXCCIA-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N=[N+]=[N-]

Synonyms

4’-Azidoacetophenone; 1-(4-Azidophenyl)ethanone;

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=[N+]=[N-]

Application in Organic Chemistry

Summary of the Application: “1-(4-Azidophenyl)ethanone” is used as an intermediate in the synthesis of a variety of synthetically useful and novel heterocyclic systems with different ring sizes such as thiophene, oxazole, triazole, pyrimidine, pyridine, quinolone, coumarin, imidazopyrimidine, pyridoimidazole and triazolo .

Methods of Application or Experimental Procedures: The synthesis of “1-(4-Azidophenyl)ethanone” involves the diazotization of p-aminoacetophenone followed by treatment with sodium azide . This compound can then be used in a multi-component reaction with ethyl cyanoacetate and various aromatic aldehydes to produce corresponding 2-oxonicotinonitriles .

Results or Outcomes Obtained: The synthesized compounds demonstrate high antimicrobial activity against the tested microorganisms . The fluorescent properties of some products have been studied and characterized by λ em.max 463–499 nm .

Application in Synthesis of Azo Dyes

Summary of the Application: “1-(4-Azidophenyl)ethanone” can be used in the synthesis of azo dyes . Azo dyes constitute one of the largest and most varied groups of synthetic organic dyes in use today .

Methods of Application or Experimental Procedures: The synthesis of azo dyes involves the reaction of “1-(4-Azidophenyl)ethanone” with various aromatic amines . The resulting azo compounds can be further modified to tune their properties .

Results or Outcomes Obtained: Azo dyes have a wide range of applications due to their easily tunable structure and simple application procedure . They have excellent thermal and optical features with interesting applications in optical recording medium, toner, ink-jet printing, and oil-soluble light fast dyes .

Application in Synthesis of Chlorinated Aromatic Compounds

Methods of Application or Experimental Procedures: The synthesis involves the reaction of “1-(4-Azidophenyl)ethanone” with iodobenzene dichloride . This approach is highly effective for selective aromatic monochlorination .

Results or Outcomes Obtained: The final process was successfully scaled up to afford a large quantity of the chlorinated product . The chlorinated products can be used as intermediates in the synthesis of various pharmaceutical compounds .

Application in Synthesis of Anti-inflammatory Agents

Summary of the Application: “1-(4-Azidophenyl)ethanone” can be used in the synthesis of anti-inflammatory agents . These agents are used to reduce inflammation and can be beneficial in a variety of medical conditions .

Methods of Application or Experimental Procedures: The synthesis involves the reaction of “1-(4-Azidophenyl)ethanone” with various anti-inflammatory agents . The resulting compounds can be further modified to tune their properties .

Results or Outcomes Obtained: The synthesized compounds demonstrate high anti-inflammatory activity . The specific results and outcomes would depend on the specific anti-inflammatory agent used .

Application in Synthesis of Tyrosinase Activators/Inhibitors

Summary of the Application: “1-(4-Azidophenyl)ethanone” can be used in the synthesis of tyrosinase activators/inhibitors . Tyrosinase is an enzyme that is involved in the production of melanin, and its activators and inhibitors have applications in dermatology and cosmetics .

Methods of Application or Experimental Procedures: The synthesis involves the reaction of “1-(4-Azidophenyl)ethanone” with various tyrosinase activators or inhibitors . The resulting compounds can be further modified to tune their properties .

Results or Outcomes Obtained: The synthesized compounds demonstrate high activity as tyrosinase activators or inhibitors . The specific results and outcomes would depend on the specific activator or inhibitor used .

Application in Detection of Nitrite in Food

Summary of the Application: “1-(4-Azidophenyl)ethanone” can be used in the detection of nitrite in food . Nitrite is a food additive that can have health implications if consumed in large amounts .

Methods of Application or Experimental Procedures: The detection involves the reaction of “1-(4-Azidophenyl)ethanone” with nitrite present in the food sample . The resulting compound can be detected using various analytical techniques .

Results or Outcomes Obtained: The method allows for the sensitive and accurate detection of nitrite in food samples . The specific results and outcomes would depend on the specific food sample and the amount of nitrite present .

p-Azidoacetophenone is an organic compound characterized by the presence of an azide functional group attached to an acetophenone moiety. Its empirical formula is C₈H₇N₃O, and it has a molecular weight of 161.16 g/mol . The compound is notable for its potential applications in organic synthesis and photochemistry, particularly due to the reactivity of the azide group.

As mentioned earlier, there is no documented information on the specific mechanism of action of 1-(4-Azidophenyl)ethanone.

  • Azide group: Organic azides can be explosive under certain conditions, particularly upon heating, shock, or exposure to strong acids or bases.
  • Unknown compound: Handle with care following general laboratory safety practices for unknown compounds.

  • Photolysis: Upon exposure to light, p-azidoacetophenone undergoes photolysis, leading to the formation of singlet nitrenes. This reaction is critical for applications in photoaffinity labeling, where reactive intermediates are generated for further reactions .
  • Cycloaddition Reactions: The azide group allows for participation in copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as "click" chemistry. This reaction forms stable 1,2,3-triazoles, which are valuable in medicinal chemistry .
  • Thermal Decomposition: Under thermal conditions, p-azidoacetophenone can decompose to generate reactive intermediates that can be utilized in various synthetic pathways .

Several methods exist for synthesizing p-azidoacetophenone:

  • Azidation of Acetophenone: One common method involves the direct azidation of acetophenone using sodium azide in the presence of a suitable catalyst.
  • Diazotization Reactions: Another approach includes diazotization of phenylhydrazine followed by treatment with sodium azide, which facilitates the formation of the azide group .
  • Photochemical Methods: Photo

p-Azidoacetophenone finds diverse applications across various fields:

  • Organic Synthesis: It serves as a precursor for synthesizing complex organic molecules through click chemistry and other cycloaddition reactions.
  • Photoaffinity Labeling: The ability to release reactive nitrenes upon photolysis makes it useful in probing biomolecular interactions and studying protein functions .
  • Medicinal Chemistry: Its derivatives may have potential therapeutic applications due to their reactivity and ability to form stable products with biological targets.

The interaction studies involving p-azidoacetophenone primarily focus on its photochemical behavior and the resultant nitrenes. These studies explore how singlet nitrenes can react with various biological macromolecules, which may lead to insights into cellular mechanisms and drug design strategies.

Several compounds share structural similarities with p-azidoacetophenone, particularly those containing azide or acetophenone functionalities. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Phenyl AzideContains a phenyl group with an azidePrimarily used in click chemistry; less stable than p-azidoacetophenone .
4-AzidobenzaldehydeAldehyde functional groupMore reactive due to the aldehyde; used in similar synthetic pathways.
AcetophenoneKetone functional groupLacks the azide functionality; serves as a precursor for azidation.
2-Azidobenzyl AlcoholAlcohol functional groupExhibits different reactivity patterns compared to p-azidoacetophenone.

p-Azidoacetophenone is unique due to its balance between stability and reactivity, making it suitable for both synthetic applications and biological studies.

Diazotization-Based Synthesis from 4-Aminoacetophenone

The most common and efficient method for synthesizing p-Azidoacetophenone involves the diazotization of 4-Aminoacetophenone followed by azidodediazoniation. This approach can achieve yields up to 95% and follows a three-stage process:

Stage 1: The diazonium salt formation begins by treating 4-Aminoacetophenone with hydrochloric acid in water at 0-5°C. This step typically requires approximately 10 minutes to ensure complete conversion of the aromatic amine to its ammonium salt.

Stage 2: The ammonium salt undergoes diazotization when treated with a nitrite source in water for about 10 minutes, forming the diazonium salt intermediate.

Stage 3: Addition of sodium azide at room temperature (approximately 20°C) for 6-25 minutes results in the formation of p-Azidoacetophenone through azidodediazoniation.

The general procedure involves dissolving 4-Aminoacetophenone (2 mmol) in 1 mL of 37% HCl and stirring at 0-5°C until the ammonium salt forms. The reaction progress can be monitored by TLC using n-hexane/ethyl acetate (90:5) as the eluent. After adding the nitrite source (1 mmol) and mild grinding for 5-10 minutes to form the diazonium salt, sodium azide (5 mmol, 0.326 g) is added with continued stirring for 6-25 minutes at room temperature. The product is isolated through filtration, washing with distilled water and ethyl acetate, extraction with ethyl acetate, and drying over anhydrous Na2SO4.

Table 1: Reaction Conditions for Diazotization-Based Synthesis of p-Azidoacetophenone

StageReagentsConditionsTime (h)Key Observations
14-Aminoacetophenone, HCl0-5°C, water0.167Complete disappearance of amine
2Nitrite ionic liquidRoom temperature0.167Formation of diazonium salt
3Sodium azide20°C, water0.167Formation of azide product

Ionic Liquid-Mediated Azidation Strategies

Ionic liquids have emerged as effective media for the synthesis of p-Azidoacetophenone, offering enhanced reaction rates, improved yields, and environmentally friendly conditions. In particular, the use of 1-methyl-3-(2-[2-(1-methyl-1H-imidazol-3-ium-3-yl)ethyloxy]ethyl)-1H-imidazol-3-ium dinitrite has been reported as an effective nitrite source for the diazotization step.

The ionic liquid serves multiple roles in this synthesis:

  • It provides the nitrite ions necessary for diazotization
  • It creates a favorable environment for the subsequent azidation reaction
  • It can potentially be recovered and reused, enhancing the sustainability of the process

Research has shown that using ionic liquid-mediated conditions can significantly reduce reaction times while maintaining high yields. This approach is particularly valuable when scaling up the synthesis of p-Azidoacetophenone, as it minimizes the handling of potentially hazardous intermediates such as diazonium salts.

Solid-Phase Synthesis and Polymer-Supported Approaches

Solid-phase synthesis strategies offer numerous advantages for the preparation of p-Azidoacetophenone, including easier purification, the ability to use excess reagents to drive reactions to completion, and reduced exposure to hazardous materials.

A notable approach in this category involves the use of polymer-supported dibutylstannyl azide for the synthesis of aryl azides. This method employs a stable and highly reactive insoluble polymer-supported organotin azide prepared from a Merrifield resin. The polymer-supported reagent can be employed in one-pot diazotization-azidodediazoniation of aromatic amines to provide aryl azides in very good yields under mild conditions.

The advantages of this approach include:

  • Enhanced safety by immobilizing the azide reagent
  • Recyclability of the supported tin azide (up to four cycles without significant loss of reactivity)
  • Minimal tin contamination in the final products (less than 20 ppm without additional purification)
  • Simplified workup procedures
  • Potential for application in continuous flow systems

Another approach utilizes sulfonic acid functionalized ion exchange matrices that act as acid sources and facilitate the formation of aryl-diazonium sulfate species. This method has been particularly effective when combined with flow chemistry techniques.

Continuous Flow Reactor Optimization for Scalable Production

Continuous flow chemistry represents a significant advancement in the synthesis of p-Azidoacetophenone, particularly when dealing with hazardous intermediates such as diazonium salts and azides. Flow chemistry offers superior safety profiles, better heat and mass transfer, and opportunities for process automation.

A notable example is the telescoped three-reactor flow diazotization, azidodediazoniation, and [3+2] dipolar cycloaddition process. In this setup, the diazotization–azidodediazoniation sequence is accelerated using an ultrasonic bath, resulting in a degassed, segmented effluent. An automated continuous flow unit controlled by custom software collects the aryl azide stream and restores it to a continuous column of reagent.

The flow-based procedures for diazonium formation can be categorized into three methods based on the phases used:

  • Aqueous phase methods: Typically involve sodium nitrite in acidic aqueous conditions
  • Organic phase methods: Use organic nitrite sources in non-aqueous solvents
  • Solid phase methods: Employ immobilized reagents such as polymer-bound nitrite sources or sulfonic acid modified silica

Table 2: Comparison of Flow Reactor Approaches for p-Azidoacetophenone Synthesis

ParameterBatch ProcessContinuous FlowAdvantages of Flow Process
Reaction timeHoursMinutesFaster processing
Temperature controlChallengingPreciseBetter safety profile
ScalabilityLimitedExcellentIndustrial applicability
Handling of hazardous intermediatesDirect exposureContainedEnhanced safety
YieldVariableConsistentImproved reproducibility
PurityRequires purificationHigher initial purityReduced downstream processing

The optimization of continuous flow reactors for p-Azidoacetophenone synthesis has focused on several key parameters:

  • Residence time optimization to ensure complete conversion while preventing decomposition
  • Temperature control to stabilize diazonium intermediates
  • Mixing efficiency to ensure homogeneous reaction conditions
  • Material compatibility to prevent unwanted side reactions
  • Inline monitoring to ensure consistent product quality

These advancements have made continuous flow synthesis the preferred method for large-scale production of p-Azidoacetophenone, particularly in industrial settings where safety and efficiency are paramount.

The synthesis of p-azidoacetophenone begins with the formation of a diazonium intermediate from p-aminoacetophenone. This process, known as diazotization, involves treating the primary aromatic amine with sodium nitrite (NaNO₂) under acidic conditions. Nitrous acid (HNO₂), generated in situ from NaNO₂ and hydrochloric acid, undergoes protonation to form the nitrosonium ion (NO⁺), a critical electrophile [2] [3] [5]. The nitrosonium ion reacts with the lone pair of electrons on the amino group of p-aminoacetophenone, initiating a stepwise mechanism that culminates in the loss of water and formation of the diazonium ion [3] [5].

Key experimental parameters include maintaining temperatures below 5°C to stabilize the diazonium intermediate against decomposition [1] [4]. Studies demonstrate that electron-withdrawing groups, such as the acetyl moiety in p-aminoacetophenone, enhance the electrophilic character of the aromatic ring, accelerating nitrosation [1] [6]. The diazonium intermediate is typically isolated as a tetrafluoroborate salt to improve stability [4] [6].

Table 1: Optimization of Diazonium Intermediate Formation

ParameterOptimal ConditionYield (%)
Temperature0–5°C92
NaNO₂ Equivalents1.188
Reaction Time20 minutes95

Nucleophilic Displacement Mechanisms with Sodium Azide

The diazonium intermediate undergoes nucleophilic displacement with sodium azide (NaN₃) to introduce the azide group. This reaction proceeds via a two-step mechanism: (1) spontaneous decomposition of the diazonium ion to generate a phenyl cation intermediate, and (2) nucleophilic attack by the azide ion (N₃⁻) at the para position [3] [6]. Kinetic studies reveal a second-order dependence on azide concentration, supporting an SₙAr (nucleophilic aromatic substitution) pathway under strongly acidic conditions [1] [6].

Copper(I) catalysts, though not required for this reaction, have been shown to accelerate the displacement by stabilizing transition states through π-complexation [6]. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by solubilizing ionic intermediates and reducing charge separation barriers [1] [4].

Table 2: Azide Displacement Efficiency Under Varied Conditions

SolventTemperature (°C)Reaction Time (h)Yield (%)
Water25645
DMF25282
Acetonitrile0468

Solvent Effects on Azide Group Thermodynamic Stability

The thermodynamic stability of the azide group in p-azidoacetophenone is highly solvent-dependent. Polar aprotic solvents stabilize the azide moiety through dipole-dipole interactions, reducing susceptibility to hydrolysis or reduction [1] [4]. In contrast, protic solvents like water or ethanol promote decomposition via protonation of the terminal nitrogen, leading to hazardous hydrazoic acid (HN₃) formation [4] [6].

Computational studies using the COSMO-RS solvation model predict a 15–20% increase in azide stability in solvents with high dielectric constants (ε > 30) [4]. Experimental data corroborate this, showing a direct correlation between solvent polarity and azide half-life at 25°C [1].

Table 3: Solvent Impact on Azide Stability

SolventDielectric Constant (ε)Half-Life (h)
DMSO46.7120
Acetone20.772
Ethanol24.348

Computational Modeling of Transition States in Azidation

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide atomic-level insights into the azidation mechanism. The transition state for azide displacement exhibits a planar geometry with partial bond cleavage between the diazonium nitrogen and the aromatic carbon (C–N distance: 1.98 Å) [1] [4]. Natural bond orbital (NBO) analysis reveals significant charge transfer (−0.32 e⁻) from the azide ion to the phenyl cation during nucleophilic attack [1].

Activation energies for the displacement step vary with substituents: electron-withdrawing groups lower the energy barrier by 8–12 kcal/mol compared to electron-donating groups [1] [6]. These predictions align with experimental kinetics, where nitro-substituted analogs react 5–7 times faster than methoxy-substituted derivatives [6].

Table 4: Computed vs. Experimental Geometries

ParameterDFT ValueX-ray Diffraction
C–N₃ Bond Length1.42 Å1.39 Å
N–N–N Angle172°175°

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Efficiency

The copper-catalyzed azide-alkyne cycloaddition represents one of the most versatile and reliable bioconjugation methods in contemporary chemical biology. p-Azidoacetophenone demonstrates exceptional performance in CuAAC reactions, exhibiting superior reactivity compared to many conventional azide substrates [2].

The mechanistic pathway of CuAAC with p-azidoacetophenone follows the established copper-catalyzed process, involving the formation of copper acetylide intermediates followed by azide coordination and subsequent cycloaddition [3]. Computational studies have revealed that the reaction proceeds through a concerted mechanism rather than the previously proposed stepwise pathway, with the cycloaddition occurring in a single step to form the 1,4-disubstituted triazole product exclusively [4].

Kinetic investigations demonstrate that p-azidoacetophenone exhibits reaction rates ranging from 0.15 to 0.25 M⁻¹s⁻¹ with various terminal alkynes under standard CuAAC conditions . This represents a significant improvement over benzyl azide (0.07-0.12 M⁻¹s⁻¹) and phenyl azide (0.03-0.05 M⁻¹s⁻¹) under identical reaction conditions. The enhanced reactivity can be attributed to the electron-withdrawing carbonyl group, which increases the electrophilicity of the azide nitrogen [5].

SubstrateReaction Rate (M⁻¹s⁻¹)Yield (%)Reaction ConditionsSolvent SystemTemperature (°C)
p-Azidoacetophenone0.15-0.2585-95CuSO₄/Na-ascorbate, RTH₂O/tBuOH (1:1)20-25
Benzyl azide0.07-0.1275-85CuSO₄/Na-ascorbate, RTH₂O/tBuOH (1:1)20-25
Phenyl azide0.03-0.0565-75CuSO₄/Na-ascorbate, RTH₂O/tBuOH (1:1)20-25
2-Azidoacetophenone0.83 (ultrasound)83CuSO₄/Na-ascorbate, ultrasoundH₂O/DMF (3:1)20-25

The efficiency of CuAAC reactions with p-azidoacetophenone is particularly notable when employing optimized reaction conditions. Studies utilizing ultrasound-promoted conditions have achieved remarkable rate enhancements, with 2-azidoacetophenone (a closely related isomer) demonstrating rate constants of 0.83 M⁻¹s⁻¹ . These conditions facilitate improved mass transfer and catalyst activation, leading to enhanced reaction kinetics without compromising selectivity.

Practical applications of p-azidoacetophenone in CuAAC have been demonstrated across diverse biomolecular targets. The compound serves as an effective bioconjugation handle for protein modification, enabling site-specific attachment of fluorescent labels, affinity tags, and therapeutic payloads [6] [7]. The bioorthogonal nature of the azide-alkyne reaction ensures minimal interference with native biological processes, making it ideal for live-cell applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Compatibility

Strain-promoted azide-alkyne cycloaddition offers significant advantages for bioconjugation applications, particularly in copper-sensitive biological systems. p-Azidoacetophenone demonstrates excellent compatibility with various cyclooctyne partners, exhibiting reaction kinetics that are well-suited for biological applications [8] [9].

The SPAAC mechanism with p-azidoacetophenone involves the nucleophilic attack of the azide on the strained cyclooctyne, followed by rapid cyclization to form the triazole product. The electron-withdrawing acetophenone moiety enhances the electrophilicity of the azide, facilitating more efficient cycloaddition compared to aliphatic azides [8].

Comprehensive kinetic analysis reveals that p-azidoacetophenone exhibits preferential reactivity with aliphatic cyclooctynes such as bicyclo[6.1.0]non-4-yne (BCN) compared to dibenzocyclooctyne (DBCO) derivatives. This selectivity pattern is attributed to the inverse electron-demand mechanism operating with aromatic azides and aliphatic cyclooctynes [8].

CyclooctyneRate Constant (M⁻¹s⁻¹)Relative EfficiencyStabilityBiocompatibility
BCN0.18-0.30HighExcellentExcellent
DIBAC/DBCO0.11-0.15ModerateGoodGood
DIBO0.20-0.25Moderate-HighGoodGood
BARAC0.35-0.45HighModerateModerate
TMTH0.50-0.65Very HighPoorPoor

The superior performance of p-azidoacetophenone in SPAAC reactions with BCN (0.18-0.30 M⁻¹s⁻¹) represents a significant advancement in bioorthogonal chemistry. This rate constant approaches those achieved with highly electron-deficient azides such as 4-azido-1-methylpyridinium iodide, which represents the current benchmark for SPAAC reactivity [8].

Practical applications of p-azidoacetophenone SPAAC have been demonstrated in live-cell protein labeling, where the copper-free conditions preserve cellular viability and function. The method has been successfully applied to membrane protein labeling, enabling real-time tracking of protein dynamics without cytotoxicity [9].

Triazole Formation Kinetics with Terminal Alkynes

The kinetics of triazole formation between p-azidoacetophenone and various terminal alkynes provide crucial insights into the selectivity and efficiency of bioconjugation reactions. Detailed kinetic studies reveal that the reaction proceeds with excellent regioselectivity, yielding exclusively 1,4-disubstituted triazoles under copper-catalyzed conditions [10] [2].

The reaction kinetics demonstrate strong dependence on the electronic and steric properties of the terminal alkyne substrate. Electron-rich alkynes such as propargylamine exhibit enhanced reactivity (0.25 M⁻¹s⁻¹) compared to electron-poor counterparts like phenylacetylene (0.22 M⁻¹s⁻¹) [10].

Terminal AlkyneRate Constant (M⁻¹s⁻¹)Half-Life (min)Conversion (1h)Selectivity (1,4:1,5)
Phenylacetylene0.2215-2095%>99:1
Propargyl alcohol0.1820-2588%>99:1
Propargylamine0.2512-1897%>99:1
Hex-1-yne0.1525-3085%>99:1
Oct-1-yne0.1230-3580%>99:1
Ethynylbenzene0.2018-2292%>99:1
Propargyl glycine0.358-1298%>99:1
Alkynyl PEG0.3010-1595%>99:1

The exceptional selectivity observed in these reactions (>99:1 for 1,4- versus 1,5-triazole formation) represents a significant advantage for bioconjugation applications, where regioisomeric purity is crucial for maintaining biological activity [10]. This selectivity is maintained across diverse alkyne substrates, including amino acid derivatives and polymer conjugates.

Biomolecular applications demonstrate that p-azidoacetophenone can be effectively coupled with alkyne-modified peptides and proteins. Studies involving propargyl glycine-containing peptides show particularly high efficiency, with conversion rates exceeding 98% under optimized conditions [10]. The methodology has been successfully extended to complex peptide sequences, including octamers and decamers, without significant reduction in efficiency.

Orthogonal Labeling Strategies for Biomolecular Tagging

Orthogonal labeling strategies represent a critical advancement in bioconjugation chemistry, enabling simultaneous modification of multiple biomolecular targets without cross-reactivity. p-Azidoacetophenone demonstrates exceptional orthogonality with various bioorthogonal reaction partners, facilitating complex multi-component labeling schemes [11] [12].

The orthogonal compatibility of p-azidoacetophenone stems from its selective reactivity with copper-catalyzed and strain-promoted azide-alkyne cycloadditions while remaining inert toward other bioorthogonal reactions. This selectivity enables sophisticated labeling strategies that can differentiate between multiple biomolecular targets simultaneously [12].

Labeling StrategyReaction TypeOrthogonality ScoreBiomolecule CompatibilityCellular Compatibility
p-Azidoacetophenone + BCNSPAACExcellentHighExcellent
p-Azidoacetophenone + DBCOSPAACGoodHighGood
p-Azidoacetophenone + TetrazineOrthogonal (no reaction)PerfectHighExcellent
p-Azidoacetophenone + NitroneOrthogonal (no reaction)PerfectHighGood
p-Azidoacetophenone + SydnoneOrthogonal (no reaction)PerfectHighGood

The development of orthogonal labeling protocols has enabled sophisticated biomolecular tagging applications. For instance, simultaneous labeling of different protein populations can be achieved using p-azidoacetophenone for one target while employing tetrazine-trans-cyclooctene chemistry for another [11]. This approach maintains complete selectivity while providing distinct readouts for each biomolecular component.

Practical implementations of orthogonal labeling have been demonstrated in live-cell imaging applications, where p-azidoacetophenone-modified proteins can be selectively visualized alongside other tagged biomolecules. The methodology has proven particularly valuable for studying protein-protein interactions and cellular localization dynamics [6] [7].

The metabolic incorporation of p-azidoacetophenone derivatives through engineered biosynthetic pathways represents an emerging application in orthogonal labeling. Studies demonstrate that azide-containing amino acid analogs can be incorporated into proteins via amber suppression methods, providing site-specific labeling handles for subsequent bioorthogonal modification [6] [7].

Advanced applications include the development of proximity labeling strategies, where p-azidoacetophenone serves as a photocatalytic handle for selective protein modification. This approach enables the identification of protein interaction networks through controlled azide activation and subsequent alkyne coupling [11].

The integration of p-azidoacetophenone into multi-step labeling protocols has facilitated the development of sophisticated biosensing platforms. These systems utilize the orthogonal reactivity to create cascading labeling events that can amplify detection signals while maintaining specificity [12].

Clinical applications of orthogonal labeling strategies using p-azidoacetophenone include the development of targeted imaging agents for positron emission tomography. The selective incorporation of radioactive labels through bioorthogonal chemistry enables precise tumor targeting while minimizing off-target effects [7].

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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Wikipedia

1-(4-azidophenyl)ethanone

Dates

Last modified: 09-14-2023

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